8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Description
Properties
Molecular Formula |
C26H29FN6O2 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C26H29FN6O2/c1-18-8-10-19(11-9-18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-12-14-32(15-13-31)21-7-5-4-6-20(21)27/h4-11H,12-17H2,1-3H3 |
InChI Key |
GNLYRLOLFKRFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the purine core and the attachment of the methylphenyl group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of catalysts, temperature control, and purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: The compound is used in the study of structure-activity relationships and the development of new synthetic methodologies.
Biology: It is investigated for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. Molecular docking studies have shown that the binding site of the compound in certain targets may differ from that of other conventional inhibitors, suggesting a unique mode of action .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Key Trends and Mechanistic Insights
Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., 2-fluorophenyl, dichlorophenyl, chlorophenyl) consistently show higher activity in PDE inhibition and receptor binding compared to electron-donating groups (e.g., methoxy) . The target compound’s 2-fluorophenyl group balances electronic effects and steric bulk.
Substituent Position : Para-substituted phenyl groups (e.g., 4-chlorophenyl in ) generally exhibit stronger activity than meta-substituted analogs (e.g., 3-methoxyphenyl in ).
Linker Flexibility : Ethyl or acetyl linkers (e.g., ) may improve conformational adaptability for target binding, whereas rigid groups like cinnamyl () could limit bioavailability.
Lipophilicity : The 4-methylbenzyl group in the target compound enhances membrane permeability relative to hydrophilic substituents (e.g., hydroxyl or methoxy groups) .
Pharmacological Implications
- PDE Inhibition : Derivatives with EWGs on the piperazine ring (e.g., dichlorophenyl in ) demonstrate potent vasodilatory effects, suggesting the target compound may share this mechanism.
Biological Activity
The compound 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione , also known as a purine derivative, has garnered significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Basic Information
- Molecular Formula : C26H29FN6O2
- Molecular Weight : 476.5 g/mol
- IUPAC Name : this compound
- InChI Key : GNLYRLOLFKRFMR-UHFFFAOYSA-N
Structural Characteristics
The compound features a purine core modified with a piperazine ring and fluorophenyl substituents. This structural complexity is believed to enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in critical biochemical pathways. Molecular docking studies suggest that the binding site of this compound differs from that of conventional inhibitors, indicating a unique mode of action that warrants further investigation.
Pharmacological Applications
Research indicates that this compound exhibits a range of pharmacological activities:
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds with promising results:
- Antitubercular Activity : A study reported several derivatives with IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents .
- Cytotoxicity Assessments : Compounds structurally related to this purine derivative have been evaluated for cytotoxicity on HEK-293 cells, showing low toxicity levels, which is crucial for therapeutic applications .
- Molecular Interactions : Docking studies have revealed favorable interactions between the compound and target proteins involved in disease pathways, suggesting a basis for its therapeutic potential .
Data Table
Q & A
Q. What strategies mitigate cytotoxicity in cell-based assays?
- Methodological Answer :
- Dose-Response Curves : Test viability via MTT assay (0.1–100 µM) in HEK-293 or SH-SY5Y cells .
- Time-Dependent Effects : Shorten exposure times (≤24 hr) to reduce off-target effects .
- Chelation of Reactive Byproducts : Add 1 mM glutathione to media if oxidation byproducts are suspected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
